molecular formula C17H17F2NO3S3 B2657643 (2-((Difluoromethyl)sulfonyl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705762-98-6

(2-((Difluoromethyl)sulfonyl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2657643
CAS No.: 1705762-98-6
M. Wt: 417.5
InChI Key: JSGFDABKDKVZDS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry and materials science . It includes a difluoromethylsulfonyl phenyl group, a thiophene ring, and a thiazepane ring. Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound likely exhibits characteristics of both aromatic and heterocyclic compounds due to the presence of the thiophene and thiazepane rings . The difluoromethylsulfonyl group may introduce additional electronic and steric effects.

Scientific Research Applications

Polymeric Materials Development

A novel difluoro aromatic ketone monomer was used to create poly(arylene ether sulfone)s, showcasing applications in creating materials with specific properties like hydroxide conductivity, dimensional change, and water uptake for potential use in technologies such as fuel cells and other energy-related applications (Shi et al., 2017).

Chemical Reactivity and Synthesis

Research into the synthesis and reactivity of thiophene-based compounds, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, provides insights into the development of novel synthetic pathways for functionalizing thiophene derivatives. This has implications for creating compounds with potential pharmaceutical applications or materials science applications (Pouzet et al., 1998).

Fuel Cell Technology

A study on comb-shaped poly(arylene ether sulfone)s as proton exchange membranes offers a glimpse into the role of sulfonated polymers in fuel cell technology. These materials demonstrate high proton conductivity, which is crucial for the efficiency of fuel cells, suggesting the potential for these compounds in improving renewable energy technologies (Kim et al., 2008).

Pharmaceutical and Biomedical Applications

Thiophene and its derivatives are highlighted for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The synthesis and characterization of such compounds underscore their importance in drug discovery and development processes (Nagaraju et al., 2018).

Antiestrogenic Compounds

Research on the antiestrogenic activity of specific compounds, such as [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt, demonstrates the potential therapeutic applications of thiophene derivatives in treating hormone-sensitive conditions (Jones et al., 1979).

Future Directions

Thiophene-based compounds are a growing area of interest for scientists due to their potential biological activity . Future research may focus on synthesizing new thiophene derivatives and investigating their properties and potential applications.

Properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3S3/c18-17(19)26(22,23)15-6-2-1-4-12(15)16(21)20-8-7-14(25-11-9-20)13-5-3-10-24-13/h1-6,10,14,17H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGFDABKDKVZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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